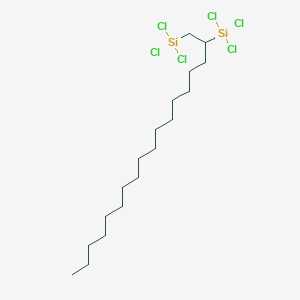

5-(Triisopropylsiloxy)-1-pentene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the steps involved in the process .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including the types of bonds it contains (e.g., single, double, triple, ionic, covalent), its geometry (e.g., linear, trigonal planar, tetrahedral), and any notable features of its structure .Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reactants and products of these reactions, the conditions under which they occur, and the mechanisms of the reactions .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (e.g., melting point, boiling point, density, solubility) and chemical properties (e.g., acidity/basicity, reactivity with other substances) .Aplicaciones Científicas De Investigación

Thermodynamic and Kinetic Reaction Regimes

The isomerization of 1-pentene over H-ZSM-5 catalysts highlights the possibility of switching between two thermodynamically controlled regimes by changing the reaction temperature. This study demonstrates that at low temperatures, only double bond isomerization occurs, while at high temperatures, total isomerization equilibrium involving n- and isopentenes is achieved. Such findings are significant for understanding the reaction mechanisms and optimizing conditions for desired outcomes in chemical processes involving pentene isomers (Maeurer & Kraushaar-Czarnetzki, 1999).

Sodium Diisopropylamide in Tetrahydrofuran

This study explores the effectiveness of sodium diisopropylamide in tetrahydrofuran for metalation of 1,4-dienes and isomerization of alkenes, including 1-pentene. The research demonstrates how this compound facilitates selective and efficient isomerization processes, offering insights into the roles of sodium-oxygen contacts and substrate coordination in these reactions (Algera, Ma, & Collum, 2017).

Homoisotwistanes Synthesis

The Wessely oxidation of pentene derivatives, followed by intramolecular Diels-Alder reactions, leads to the synthesis of homoisotwistanes. This study provides a method for the synthesis of complex molecular structures, which can be a vital contribution to the field of organic chemistry and material science (Bhamare, Granger, John, & Yates, 1991).

Metallocene/Borate-Catalyzed Polymerization

The polymerization of amino-functionalized α-olefins using cationic metallocene/borate catalysts, particularly with 5-(N,N-diisopropylamino)-1-pentene, demonstrates high activity. This study is crucial for understanding the polymerization processes and developing new polymeric materials with specific properties (Stehling, Stein, Kesti, & Waymouth, 1998).

Poly-4-methyl-1-pentene as a Dielectric Material

Poly-4-methyl-1-pentene, a transparent, high melting point polymer, is studied for its application in energy storage, particularly as a dielectric material in capacitors. This research is significant for the development of high-performance materials in the electronic industry (Ghule, Laad, & Tiwari, 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

pent-4-enoxy-tri(propan-2-yl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30OSi/c1-8-9-10-11-15-16(12(2)3,13(4)5)14(6)7/h8,12-14H,1,9-11H2,2-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFELUSCMLUBLSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCCCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2896557.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide](/img/structure/B2896559.png)

![7-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid](/img/structure/B2896565.png)

![3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896566.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2896567.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2896568.png)

![N-ethyl-2-piperazin-1-yl-5-{[(4-propylphenyl)sulfonyl]amino}benzamide](/img/structure/B2896572.png)

![N-ethyl-8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2896573.png)